molecular formula C20H25NO B4107143 N-(2,6-diethylphenyl)-3-phenylbutanamide

N-(2,6-diethylphenyl)-3-phenylbutanamide

Cat. No.: B4107143
M. Wt: 295.4 g/mol
InChI Key: HTASRGGDZWIQHB-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-phenylbutanamide is a tertiary amide characterized by a 2,6-diethylphenyl group attached to a butanamide backbone with a phenyl substituent at the third carbon.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-4-16-12-9-13-17(5-2)20(16)21-19(22)14-15(3)18-10-7-6-8-11-18/h6-13,15H,4-5,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTASRGGDZWIQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-3-phenylbutanamide typically involves the reaction of 2,6-diethylphenylamine with 3-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then stirred at a low temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,6-diethylphenyl)-3-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to three classes of analogs based on the provided evidence:

Chloroacetamide Herbicides (Alachlor and Butachlor)
  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Shares the N-(2,6-diethylphenyl) group but has a shorter acetamide chain (C2) with chloro and methoxymethyl substituents. Function: A pre-emergence herbicide inhibiting fatty acid synthesis in weeds.
  • Butachlor (N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) :

    • Structure : Similar to alachlor but with a butoxymethyl group instead of methoxymethyl.
    • Function : Used in rice paddies for broad-spectrum weed control.
    • Comparison : The target compound’s lack of a chloro group and extended carbon chain may reduce herbicidal activity but improve environmental persistence .
Insecticidal Pyrazole Carboxamides
  • Compound 3b (): Structure: Features a pyrazole ring with trifluoromethyl and dichlorovinyl groups. Function: Exhibits 100% inhibition of Amaranthus spinosus at 37.5 mg/L (LC₅₀ = 15.1 mg/L).
Other Amide-Based Pesticides
  • Phosmet (N-(Mercaptomethyl)phthalimide S-(O,O-dimethyl phosphorodithioate)): Structure: Combines phthalimide and organophosphate groups. Function: Broad-spectrum insecticide and acaricide. Comparison: The target compound’s simpler amide structure may reduce neurotoxic risks associated with organophosphates .

Data Table: Key Properties of Analogs vs. Target Compound

Compound Molecular Formula Chain Length Key Substituents Biological Activity Toxicity Class
N-(2,6-Diethylphenyl)-3-phenylbutanamide C₂₀H₂₅NO C4 (butanamide) 3-Phenyl, 2,6-diethylphenyl Undetermined (hypothetical) Not reported
Alachlor C₁₄H₂₀ClNO₂ C2 (acetamide) Chloro, methoxymethyl Herbicidal (FA synthesis inhibition) EPA Group B2 (probable carcinogen)
Butachlor C₁₇H₂₆ClNO₂ C2 (acetamide) Chloro, butoxymethyl Herbicidal (pre-emergence) Moderate toxicity
Compound 3b C₂₃H₁₇Cl₄F₆N₃O₃S Cyclopropane Pyrazole, trifluoromethylsulfinyl Insecticidal (LC₅₀ = 15.1 mg/L) Moderate (rat acute oral)

Research Findings and Mechanistic Insights

  • Chain Length Impact : Acetamide herbicides (e.g., alachlor) rely on short chains for membrane permeability and enzyme binding. The target compound’s butanamide chain may reduce mobility in plant tissues but enhance soil adsorption .
  • Aromatic Substituents : The phenyl group in the target compound could mimic pyrethroid insecticides, enabling neuronal sodium channel modulation, though this requires validation .
  • Toxicity Profile: Chloroacetamides like alachlor are associated with carcinogenicity, while the target compound’s lack of reactive halogens may improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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